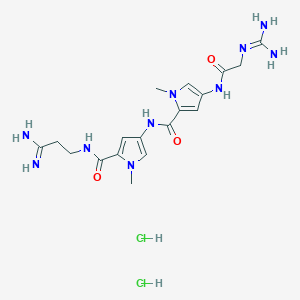
Netropsin dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Netropsin dihydrochloride is a polyamide antibiotic and antiviral compound. It was first isolated from the actinobacterium Streptomyces netropsis and belongs to the class of pyrrole-amidine antibiotics . This compound is known for its ability to bind to the minor groove of AT-rich sequences of double-stranded DNA, making it a valuable tool in molecular biology and biochemistry .
Preparation Methods
The synthesis of Netropsin dihydrochloride involves several steps, starting with the preparation of the pyrrole-amidine core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Amidation: The pyrrole ring is then subjected to amidation reactions to introduce the amidine groups.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Chemical Reactions Analysis
Netropsin dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The amidine groups in this compound can be hydrolyzed under acidic or basic conditions.
Complex Formation: The compound forms complexes with DNA by binding to the minor groove of AT-rich sequences.
Common reagents and conditions used in these reactions include hydrochloric acid for the formation of the dihydrochloride salt and various organic solvents for the synthesis and purification steps. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
Netropsin dihydrochloride has a wide range of scientific research applications, including:
Molecular Biology: It is used as a DNA-binding agent to study the structure and function of DNA.
Biochemistry: The compound is used to investigate protein-DNA interactions and the effects of DNA-binding drugs.
Medicine: This compound has potential therapeutic applications due to its antibiotic and antiviral properties.
Industry: It is used in the development of new drugs and as a tool in various biochemical assays.
Mechanism of Action
Netropsin dihydrochloride exerts its effects by binding to the minor groove of AT-rich sequences of double-stranded DNA . This binding disrupts the normal structure and function of the DNA, interfering with processes such as DNA replication and transcription . The molecular targets of this compound include specific sequences within the DNA, and the pathways involved are those related to DNA synthesis and repair .
Comparison with Similar Compounds
Netropsin dihydrochloride is unique in its strong preference for binding to AT-rich sequences of double-stranded DNA . Similar compounds include:
Lexitropsin: Another minor groove binder with similar DNA-binding properties.
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA.
DAPI: A fluorescent stain that binds strongly to A-T rich regions in DNA.
Pentamidine: An antimicrobial agent that also binds to the minor groove of DNA.
These compounds share the ability to bind to DNA, but this compound is distinguished by its specific binding affinity and the nature of its interactions with DNA .
Properties
CAS No. |
1438-30-8; 18133-22-7 |
|---|---|
Molecular Formula |
C18H28Cl2N10O3 |
Molecular Weight |
503.39 |
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |
InChI Key |
SDRHUASONSRLFR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)
![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)


![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)
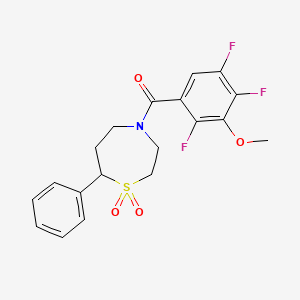
![N-(4-fluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2854982.png)
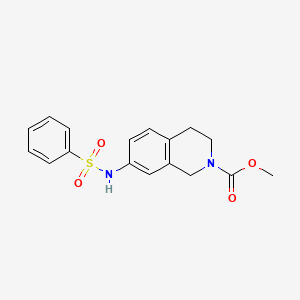
![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2854984.png)
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)
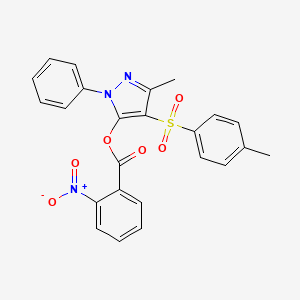
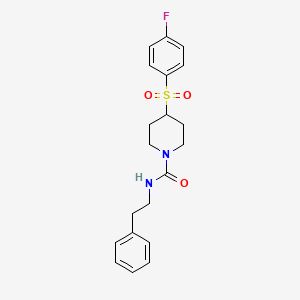
![N-(2,4-dimethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2854991.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2854994.png)
